2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one
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Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H6Br2FN3O and its molecular weight is 362.98g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has focused on the synthesis of novel compounds from derivatives similar to 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethanone and evaluating their antimicrobial activity. These studies aim to develop new therapeutic agents against bacterial and fungal infections. For instance, compounds synthesized from related structures have shown effectiveness in inhibiting the growth of various microbial strains, indicating their potential as antimicrobial agents (Nagamani et al., 2018), (Kumar et al., 2019).
Anticancer Activity
- A significant area of research is the exploration of anticancer properties of triazolothiadiazine derivatives, which share a core structural motif with the compound of interest. These derivatives have been synthesized and tested against various cancer cell lines, revealing some compounds with promising anticancer activities (Arandkar & Vedula, 2018).
Spectroscopic Properties and Biological Activities
- Studies have also extended to the spectroscopic characterization, quantum chemical calculations, and evaluation of biological activities, including antibacterial and antioxidant properties of compounds related to 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethanone. These investigations provide insights into the structural basis of their activity and potential applications in developing new therapeutic agents (Sarac, 2020).
Chemical Synthesis and Transformation
- The chemical synthesis and transformation of related compounds have been explored to create novel molecules with potential application in drug development and other areas of chemistry. This research includes the development of new synthetic methodologies and the exploration of the chemical reactivity of these compounds (Pokhodylo et al., 2009).
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2FN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFKBDNHJMOHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.